molecular formula C12H26S2 B3044755 Decane, 1,10-bis(methylthio)- CAS No. 100393-11-1

Decane, 1,10-bis(methylthio)-

Cat. No.: B3044755
CAS No.: 100393-11-1
M. Wt: 234.5 g/mol
InChI Key: JVLHSHUUJRICTH-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₂H₂₆S₂, with a molecular weight of 234.0 g/mol.

Properties

CAS No.

100393-11-1

Molecular Formula

C12H26S2

Molecular Weight

234.5 g/mol

IUPAC Name

1,10-bis(methylsulfanyl)decane

InChI

InChI=1S/C12H26S2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h3-12H2,1-2H3

InChI Key

JVLHSHUUJRICTH-UHFFFAOYSA-N

SMILES

CSCCCCCCCCCCSC

Canonical SMILES

CSCCCCCCCCCCSC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Decane, 1,10-bis(methylthio)-, differing in chain length, substituent groups, or oxidation states:

Data Table: Key Properties of Decane, 1,10-bis(methylthio)- and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
Decane, 1,10-bis(methylthio)- C₁₂H₂₆S₂ 234.0 -SMe at C1 and C10 Polymer synthesis, hydrophobic coatings
Ethane, 1,1-bis(methylthio) C₄H₁₀S₂ 122.25 -SMe at C1 and C1 Thioacetal precursor in organic synthesis
Ethene, 1,2-bis(methylthio)- C₄H₈S₂ 120.2 -SMe at C1 and C2 Natural product (plant extracts), antimicrobial activity
1,10-Bis(methylsulfinyl)decane C₁₂H₂₆O₂S₂ 266.3 -SO-Me at C1 and C10 Bioactive compound, oxidation product of thioether
1,10-Bis(3-methylimidazolium)decane (Ionic Liquid) C₁₈H₃₂N₄²⁺ Varies (with counterions) Imidazolium cations Biocompatible coatings for biomedical implants
1,10-Bis(2-hydroxyethylthio)decane C₁₄H₃₀O₂S₂ 310.5 -SCH₂CH₂OH at C1 and C10 Copolymer precursor for therapeutic materials

Key Comparative Analysis

Chain Length and Hydrophobicity
  • Decane, 1,10-bis(methylthio)- (C₁₂ chain) exhibits greater hydrophobicity compared to shorter analogs like Ethane, 1,1-bis(methylthio) (C₂) and Ethene, 1,2-bis(methylthio)- (C₂). The elongated hydrocarbon backbone enhances its utility in hydrophobic coatings and polymer matrices .
  • 1,10-Bis(2-hydroxyethylthio)decane introduces polar hydroxyl (-OH) groups, balancing hydrophobicity with solubility in aqueous environments for therapeutic applications .
Oxidation State and Reactivity
  • Thioether (-S-) groups in Decane, 1,10-bis(methylthio)- are prone to oxidation, forming 1,10-bis(methylsulfinyl)decane (sulfoxide) or sulfone derivatives. Sulfoxides exhibit altered polarity and bioactivity, as seen in bioactive compound studies .
  • Ionic derivatives like 1,10-Bis(3-methylimidazolium)decane (e.g., IonL-Phe and IonL-Met) demonstrate enhanced conductivity and biocompatibility, making them suitable for biomedical coatings .

Q & A

Q. How can researchers systematically evaluate conflicting literature reports on the reactivity of Decane, 1,10-bis(methylthio)- under oxidative conditions?

  • Methodological Answer : Conduct a meta-analysis of published protocols, focusing on solvent systems (protic vs. aprotic), oxidizing agents (H₂O₂ vs. mCPBA), and reaction temperatures. Replicate key studies with controlled variables and characterize products via GC-MS. Use principal component analysis (PCA) to identify critical experimental parameters .

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying the pharmacokinetics of Decane, 1,10-bis(methylthio)-?

  • Methodological Answer : Prioritize in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolism) for preliminary ADME screening. Transition to rodent models only after establishing dose-linear pharmacokinetics and low cytotoxicity (IC₅₀ >10 μM). Justify model choice using FINER criteria (Feasible, Novel, Ethical, Relevant) .

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